molecular formula C5H5ClO2 B3097147 3-Oxocyclobutanecarbonyl chloride CAS No. 130233-77-1

3-Oxocyclobutanecarbonyl chloride

Cat. No.: B3097147
CAS No.: 130233-77-1
M. Wt: 132.54 g/mol
InChI Key: CUCUIXICZOQVHK-UHFFFAOYSA-N
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Description

3-Oxocyclobutanecarbonyl chloride is a chemical compound with the molecular formula C5H5ClO2. It is a derivative of cyclobutanone, where the carbonyl group is substituted with a carbonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxocyclobutanecarbonyl chloride can be synthesized through the chlorination of 3-oxocyclobutanecarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common practices .

Chemical Reactions Analysis

Types of Reactions: 3-Oxocyclobutanecarbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-oxocyclobutanecarboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products:

    Esters and Amides: Formed through nucleophilic substitution.

    3-Oxocyclobutanecarboxylic Acid: Formed through hydrolysis.

    Alcohols: Formed through reduction.

Scientific Research Applications

3-Oxocyclobutanecarbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-oxocyclobutanecarbonyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

    Cyclobutanecarbonyl Chloride: Similar structure but lacks the oxo group.

    Cyclobutanone: The parent compound without the carbonyl chloride group.

    3-Oxocyclopentanecarbonyl Chloride: A five-membered ring analogue.

Uniqueness: 3-Oxocyclobutanecarbonyl chloride is unique due to its four-membered ring structure combined with the presence of both a carbonyl and a carbonyl chloride group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-oxocyclobutane-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO2/c6-5(8)3-1-4(7)2-3/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCUIXICZOQVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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